3-Amino-2-(oxan-4-yl)propanoic acid hydrochloride
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Overview
Description
“3-Amino-2-(oxan-4-yl)propanoic acid hydrochloride” is a chemical compound with the CAS Number: 1955554-62-7 . It has a molecular weight of 209.67 and its molecular formula is C8H16ClNO3 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H15NO3.ClH/c9-5-7(8(10)11)6-1-3-12-4-2-6;/h6-7H,1-5,9H2,(H,10,11);1H . This code provides a specific digital representation of the molecular structure.Physical And Chemical Properties Analysis
This compound is a white to yellow solid . The storage temperature is room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not available in the sources I found.Scientific Research Applications
Fluorescence Derivatization in Biological Assays
3-Amino-2-(oxan-4-yl)propanoic acid hydrochloride has applications in fluorescence derivatization. A study by Frade et al. (2007) coupled a similar compound to various amino acids, resulting in strongly fluorescent derivatives. These derivatives were used with 5-ethylamino-4-methyl-2-nitrosophenol hydrochloride to create blue benzo[a]phenoxazinium conjugates, which exhibit strong fluorescence in ethanol and water at physiological pH. This method is advantageous for biological assays due to its strong fluorescence and good quantum yields (Frade et al., 2007).
Spectroscopic and Diffractometric Characterization
The compound is also relevant in spectroscopic and diffractometric studies. Vogt et al. (2013) characterized two polymorphic forms of a similar compound using various spectroscopic techniques, including infrared, Raman, UV-visible, and fluorescence spectroscopy. This research highlights the importance of 3-Amino-2-(oxan-4-yl)propanoic acid hydrochloride in detailed analytical and physical characterization of pharmaceutical compounds (Vogt et al., 2013).
Synthesis and Conversion in Chemical Processes
Cheung and Shoolingin‐Jordan (1997) discussed the synthesis of 3-amino-3-vinylpropanoic acid hydrochloride and its conversion to other compounds. This research demonstrates the versatility of 3-Amino-2-(oxan-4-yl)propanoic acid hydrochloride in chemical synthesis processes (Cheung & Shoolingin‐Jordan, 1997).
Novel Synthesis Techniques
Trifunović et al. (2010) developed an efficient method for synthesizing N-substituted 1,3-oxazinan-2-ones, which involves a three-component, one-pot reaction including compounds similar to 3-Amino-2-(oxan-4-yl)propanoic acid hydrochloride. This study presents innovative approaches in the field of organic synthesis (Trifunović et al., 2010).
Renewable Building Blocks in Material Science
Trejo-Machin et al. (2017) explored the use of phloretic acid, structurally related to 3-Amino-2-(oxan-4-yl)propanoic acid hydrochloride, as a renewable building block in material science. This research is significant in the development of sustainable materials (Trejo-Machin et al., 2017).
Hydrogen Bonding in Molecular Structures
Podjed and Modec (2022) studied the hydrogen bonding of amino alcohols, including compounds similar to 3-Amino-2-(oxan-4-yl)propanoic acid hydrochloride. Their research contributes to understanding the role of hydrogen bonding in molecular structures (Podjed & Modec, 2022).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
3-amino-2-(oxan-4-yl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c9-5-7(8(10)11)6-1-3-12-4-2-6;/h6-7H,1-5,9H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSHPGQZAROIMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CN)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-(oxan-4-yl)propanoic acid hydrochloride |
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